molecular formula C6H10N4O B13161503 3-Amino-1-(1-methyl-1H-1,2,3-triazol-5-yl)propan-1-one

3-Amino-1-(1-methyl-1H-1,2,3-triazol-5-yl)propan-1-one

Cat. No.: B13161503
M. Wt: 154.17 g/mol
InChI Key: YMCMCTRQMAPKCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-1-(1-methyl-1H-1,2,3-triazol-5-yl)propan-1-one: is a heterocyclic organic compound that features a triazole ring Triazoles are known for their stability and versatility in various chemical reactions

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or halides.

Major Products Formed:

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. Its ability to form stable complexes with metal ions makes it useful in bioinorganic chemistry .

Medicine: The compound has shown promise in the development of new pharmaceuticals, particularly as an antimicrobial and anticancer agent. Its triazole ring is known to enhance the bioavailability and metabolic stability of drug candidates .

Industry: In the industrial sector, the compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity .

Mechanism of Action

The mechanism of action of 3-Amino-1-(1-methyl-1H-1,2,3-triazol-5-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can modulate the activity of enzymes or receptors. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, depending on the specific target .

Biological Activity

3-Amino-1-(1-methyl-1H-1,2,3-triazol-5-yl)propan-1-one is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on diverse research findings.

Synthesis

The synthesis of this compound can be achieved via several methods, including microwave-assisted reactions that enhance yield and purity. The compound is typically synthesized from N-substituted triazole derivatives through nucleophilic substitution reactions.

Synthetic Pathways

  • Microwave-Assisted Synthesis : This method utilizes microwave irradiation to facilitate rapid reactions under controlled conditions. It has been reported that N-guanidinosuccinimide can react with various amines to produce triazole derivatives efficiently .
  • Conventional Methods : Traditional synthesis involves multi-step processes that may include cyclization reactions and subsequent modifications to introduce the desired functional groups.

Anticancer Activity

Research indicates that derivatives of 3-amino triazoles exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that compounds with similar structural features inhibit thymidylate synthase (TS), a key enzyme in DNA synthesis, leading to apoptosis in cancer cells .

Table 1: Anticancer Activity of Triazole Derivatives

CompoundCell LineIC50 (μM)Mechanism of Action
Compound AMCF-71.1TS inhibition
Compound BHCT-1162.6TS inhibition
Compound CHepG21.4TS inhibition

Antimicrobial Activity

In addition to anticancer properties, 3-amino triazole derivatives have shown promising antimicrobial activity. Studies demonstrate effectiveness against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting minimum inhibitory concentrations (MIC) in the low microgram range .

Table 2: Antimicrobial Activity of Selected Compounds

CompoundTarget BacteriaMIC (μg/mL)
Compound AE. coli10
Compound BS. aureus5
Compound CK. pneumoniae15

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes such as alpha-amylase and alpha-glucosidase, which are crucial in carbohydrate metabolism. This inhibition can lead to reduced glucose absorption and lower blood sugar levels, making it a potential candidate for diabetes management.
  • Apoptosis Induction : By inhibiting thymidylate synthase, these compounds can trigger programmed cell death in cancer cells, thereby reducing tumor growth .

Case Studies

Several studies have highlighted the efficacy of triazole derivatives in clinical settings:

  • Study on Anticancer Effects : A recent study evaluated a series of triazole derivatives against multiple cancer cell lines and found that certain compounds significantly outperformed standard chemotherapy agents such as doxorubicin and 5-fluorouracil in terms of cytotoxicity .
  • Antimicrobial Evaluation : Another investigation assessed the antimicrobial properties of these compounds against common pathogens and revealed potent activity against resistant strains of bacteria .

Properties

Molecular Formula

C6H10N4O

Molecular Weight

154.17 g/mol

IUPAC Name

3-amino-1-(3-methyltriazol-4-yl)propan-1-one

InChI

InChI=1S/C6H10N4O/c1-10-5(4-8-9-10)6(11)2-3-7/h4H,2-3,7H2,1H3

InChI Key

YMCMCTRQMAPKCY-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN=N1)C(=O)CCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.